N-Desmethyl ofloxacin, (R)- is a significant metabolite of the fluoroquinolone antibiotic ofloxacin. It is classified as an antibacterial agent and is primarily recognized for its role in pharmacological studies and as a reference compound in analytical chemistry. The compound has the following characteristics:
N-Desmethyl ofloxacin is often categorized under quinolones and gyrase inhibitors, which are crucial in combating bacterial infections by inhibiting DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication .
The synthesis of N-Desmethyl ofloxacin typically involves the demethylation of ofloxacin. Various methods have been explored for this transformation, including:
These methods require careful control of reaction conditions to ensure high yields and purity of the product .
The molecular structure of N-Desmethyl ofloxacin features a complex arrangement that includes:
This structure is critical for understanding its interactions with biological targets and its pharmacological activity .
N-Desmethyl ofloxacin can participate in various chemical reactions typical for quinolone derivatives:
These reactions are essential for its application in drug formulation and analytical chemistry .
The mechanism by which N-desmethyl ofloxacin exerts its antibacterial effects involves:
These actions ultimately lead to bacterial cell death, making N-desmethyl ofloxacin effective against a range of gram-negative and gram-positive bacteria .
These properties are vital for formulating dosage forms and ensuring stability during storage and use .
N-desmethyl ofloxacin is utilized extensively in scientific research:
(R)-N-Desmethyl ofloxacin (C₁₇H₁₉FN₃O₄) is primarily formed via N-demethylation of the parent drug ofloxacin, a second-generation fluoroquinolone antibiotic. Ofloxacin exists as a racemate but its antibacterial activity resides predominantly in the (S)-(-)-enantiomer (levofloxacin). The (R)-(+)-enantiomer undergoes selective metabolic transformations in humans and microbes, leading to the formation of the N-desmethyl metabolite. Key pathways include:
Table 1: Biotransformation Parameters of (R)-Ofloxacin to (R)-N-Desmethyl Ofloxacin
Parameter | Value | Conditions |
---|---|---|
Primary Metabolizing Enzymes | CYP3A4, CYP1A2 | Human liver microsomes |
Half-Life (Renal Impairment) | ~13 hours | Chronic renal failure patients |
Key Byproduct | Formaldehyde (HCHO) | Oxidative demethylation |
Microbial Contribution | Pseudomonas spp. | Environmental biodegradation |
Demethylation of (R)-ofloxacin involves distinct enzymatic strategies across biological systems:
Mammalian Oxygenases:CYP enzymes utilize iron-oxo intermediates (Feᴵⱽ=O) to abstract a hydrogen atom from the N-methyl group, generating a carbinolamine intermediate. This spontaneously decomposes to (R)-N-desmethyl ofloxacin and formaldehyde . Vitamin C enhances this oxidation by promoting CYP reductase activity [5].
Bacterial Demethylases:Rieske-type nonheme iron oxygenases (e.g., VanA/VanB in Pseudomonas putida) catalyze O/N-demethylation via hydroxylation. These enzymes incorporate one oxygen atom from O₂ into the methyl group, forming hydroxymethyl intermediates that release methanol or formaldehyde [2] [7].
DNA Demethylation Analogy:While not directly acting on ofloxacin, Ten-Eleven Translocation (TET) dioxygenases illustrate analogous oxidative demethylation chemistry. TET enzymes oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) using α-ketoglutarate and Fe²⁺, paralleling the hydroxylation step in microbial demethylation [5].
Fungal Systems:White-rot fungi (e.g., Phanerochaete chrysosporium) employ extracellular peroxidases (MnP, LiP) and laccases that generate phenolic radicals. These radicals destabilize methyl groups on aromatic rings—a mechanism observed in lignin demethylation but potentially applicable to fluoroquinolones [7].
Table 2: Enzymatic Demethylation Mechanisms
System | Enzyme Class | Cofactors | Intermediates |
---|---|---|---|
Human | Cytochrome P450 (CYP3A4/1A2) | O₂, NADPH | Carbinolamine |
Bacteria | Rieske oxygenases (VanA/VanB) | O₂, Fe²⁺, α-ketoglutarate | Hydroxymethyl |
Fungi | Lignin peroxidase (LiP) | H₂O₂ | Radical cation |
Epigenetic | TET dioxygenases | O₂, α-ketoglutarate | 5-Hydroxymethylcytosine |
Synthesizing enantiopure (R)-N-desmethyl ofloxacin presents challenges due to the need for chiral control. Strategies include:
Chiral Pool Synthesis:Optically pure intermediates are derived from (R)-glyceraldehyde acetonide. Condensation with 2,3,4,5-tetrafluorobenzoic acid yields a chiral benzoxazine precursor. Selective N-demethylation is achieved using boron tribromide (BBr₃) at -78°C, preserving the (R)-configuration and avoiding racemization [3] [8].
Asymmetric Catalysis:Rhodium-catalyzed enantioselective hydrogenation of prochiral enamide intermediates generates (R)-configured piperazine derivatives. Subsequent coupling with the quinolone core and mild oxidation (e.g., with DDQ) removes the N-methyl group with 98% enantiomeric excess (ee) [4] [8].
Microbial Biocatalysis:Rhodococcus erythropolis whole cells demethylate racemic ofloxacin with (R)-selectivity (75% ee). Engineered E. coli expressing Rhodococcus vanillate O-demethylase (VanAB) improves ee to >90% [7].
Hybrid Fluoroquinolone Synthesis:The C-3 carboxyl group of (R)-ofloxacin is converted to acid chlorides, then coupled with heterocyclic amines (e.g., 1,2,4-triazoles). Demethylation precedes coupling to avoid stereochemical erosion [4] [8].
Table 3: Synthetic Routes to (R)-N-Desmethyl Ofloxacin
Method | Key Reagent/Catalyst | Enantiomeric Excess | Yield |
---|---|---|---|
Chiral Pool | (R)-Glyceraldehyde, BBr₃ | >99% | 65% |
Asymmetric Hydrogenation | Rh-(R,S)-BPPFA catalyst | 98% | 72% |
Biocatalysis | Rhodococcus erythropolis | 75–90% | 50–60% |
Hybrid Synthesis | SOCl₂, 1,2,4-triazole | >99% (chiral retention) | 68% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1